molecular formula C32H35NO8 B1213172 Cortisol-21-3-maleimidobenzoate CAS No. 73499-12-4

Cortisol-21-3-maleimidobenzoate

Cat. No.: B1213172
CAS No.: 73499-12-4
M. Wt: 561.6 g/mol
InChI Key: FPVXSOSBZZTXSE-QVGKNZPGSA-N
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Description

Cortisol-21-3-maleimidobenzoate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is specifically designed for use in biochemical assays, particularly enzyme immunoassays, due to its ability to conjugate with enzymes like β-galactosidase. The maleimide group in this compound allows it to form stable linkages with sulfhydryl groups, making it a valuable tool in various scientific research applications .

Preparation Methods

The synthesis of cortisol-21-3-maleimidobenzoate involves multiple steps. One common method starts with cortisol, which is reacted with a maleimide coupling agent, such as maleimidobenzoic acid ester. The reaction typically involves the formation of an amide bond between the cortisol and the maleimide derivative. The process includes the following steps :

    Synthesis of m-carboxymaleanilic acid: from m-aminobenzoic acid and maleic anhydride.

    Cyclization: of m-carboxymaleanilic acid with acetic anhydride to form maleimidobenzoic acid.

    Formation of maleimidobenzoic acid chloride: by reacting maleimidobenzoic acid with thionyl chloride.

    Coupling reaction: between cortisol and maleimidobenzoic acid chloride in the presence of a base like sodium carbonate in tetrahydrofuran (THF).

Chemical Reactions Analysis

Cortisol-21-3-maleimidobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The primary mechanism of action of cortisol-21-3-maleimidobenzoate involves its ability to form stable linkages with sulfhydryl groups in proteins. This property is leveraged in enzyme immunoassays, where the compound is conjugated with enzymes like β-galactosidase. The conjugated enzyme retains its activity and can be used to detect cortisol levels with high sensitivity and specificity . The molecular targets and pathways involved include the interaction of the maleimide group with sulfhydryl groups and the subsequent detection of cortisol through enzyme activity.

Comparison with Similar Compounds

Cortisol-21-3-maleimidobenzoate is unique due to its specific structure and functional groups, which allow it to form stable conjugates with enzymes. Similar compounds include:

This compound stands out due to its ability to form stable thioether bonds with sulfhydryl groups, enhancing its utility in biochemical assays.

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(2,5-dioxopyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35NO8/c1-30-12-10-21(34)15-19(30)6-7-22-23-11-13-32(40,31(23,2)16-24(35)28(22)30)25(36)17-41-29(39)18-4-3-5-20(14-18)33-26(37)8-9-27(33)38/h3-5,8-9,14-15,22-24,28,35,40H,6-7,10-13,16-17H2,1-2H3/t22-,23-,24-,28+,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVXSOSBZZTXSE-QVGKNZPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC(=CC=C5)N6C(=O)C=CC6=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC(=CC=C5)N6C(=O)C=CC6=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994260
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73499-12-4
Record name Cortisol-21-3-maleimidobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073499124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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